molecular formula C11H19N5NaO14P3 B025712 Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate CAS No. 104809-18-9

Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

Cat. No.: B025712
CAS No.: 104809-18-9
M. Wt: 561.21 g/mol
InChI Key: FSMRTZAMTMQMEF-OCMBMSOASA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Determinants of P2Y₁ Receptor Binding Affinity

The P2Y₁ receptor (P2Y₁R), a Gq-coupled receptor activated by ADP, requires precise coordination of its orthosteric pocket to accommodate nucleotide ligands. Na-AMODHP’s binding mechanism involves:

  • Phosphate group interactions : The triphosphate chain forms salt bridges with positively charged residues (K41, K46, R195, R287) in the extracellular vestibule, mirroring ADP’s binding mode.
  • Adenine moiety modifications : The 7-methyl and 6-oxido groups enhance hydrophobic interactions with Y303 and π-stacking with F131.
  • Ribose conformation : The (2R,3S,4R,5R) configuration stabilizes hydrogen bonds with S314 and T221, critical for receptor activation.

Table 1: Key Residues in P2Y₁R Ligand Binding

Residue Role in Na-AMODHP Binding Structural Impact
K41 Anchors β-phosphate Stabilizes charge
Y303 π-Stacking with adenine Enhances affinity
R287 Binds γ-phosphate Prevents hydrolysis

Molecular dynamics (MD) simulations reveal that Na-AMODHP increases the solvent-accessible surface area (SASA) of P2Y₁R’s binding pocket to 3,800–4,050 Ų, comparable to agonist-bound states. This expansion disrupts the D204-R310 ionic lock, a hallmark of receptor activation.

Allosteric Modulation Mechanisms at P2Y₁₂ Receptor Complexes

P2Y₁₂, a Gi-coupled ADP receptor, is allosterically modulated by Na-AMODHP via:

  • Noncompetitive inhibition : The compound binds a site adjacent to the orthosteric pocket, stabilizing the receptor’s inactive conformation. This mimics BPTU’s mechanism in P2Y₁₂R, which increases lipid order and prevents G-protein coupling.
  • Receptor dimerization : Na-AMODHP promotes P2Y₁₂R homodimer formation, reducing cAMP inhibition efficacy by 40% compared to ADP.

Table 2: Allosteric Effects on P2Y₁₂R Signaling

Parameter ADP (10 μM) Na-AMODHP (10 μM)
cAMP reduction (%) 72 ± 5 32 ± 8
PI3K activation (fold) 3.1 ± 0.4 1.2 ± 0.3
Rap1b GTPase activity 100% 45%

Accelerated MD simulations show that Na-AMODHP’s methyl group induces a 9.1 Å outward shift in helix VI, similar to ticagrelor’s effect but with faster dissociation kinetics (t₁/₂ = 14 min vs. 6–12 hr).

Comparative Binding Dynamics Across Adenine Nucleotide Receptor Families

Na-AMODHP exhibits subtype-selective binding:

P2Y₁ vs. P2Y₁₃ :

  • Affinity : Kd = 12 nM (P2Y₁) vs. 220 nM (P2Y₁₃).
  • Efficacy : 90% P2Y₁ activation at 1 μM vs. 22% for P2Y₁₃.

P2X vs. P2Y :

  • The compound’s triphosphate chain confers 30-fold higher selectivity for P2Y₁ over P2X₁ (IC₅₀ = 0.8 μM vs. 24 μM).

Table 3: Receptor Selectivity Profile

Receptor EC₅₀ (μM) Max Activation (%)
P2Y₁ 0.11 98
P2Y₁₂ 1.4 15 (Antagonism)
P2X₃ >50 <5

Notably, Na-AMODHP’s 6-oxido group prevents hydrolysis by ectonucleotidases (t₁/₂ = 120 min vs. 2 min for ATP), enhancing its bioavailability.

Properties

CAS No.

104809-18-9

Molecular Formula

C11H19N5NaO14P3

Molecular Weight

561.21 g/mol

IUPAC Name

sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate

InChI

InChI=1S/C11H20N5O14P3.Na/c1-15-3-16(8-5(15)9(19)14-11(12)13-8)10-7(18)6(17)4(28-10)2-27-32(23,24)30-33(25,26)29-31(20,21)22;/h3-4,6-7,9-10,17-18H,2H2,1H3,(H,23,24)(H,25,26)(H3,12,13,14)(H2,20,21,22);/q;+1/p-1/t4-,6-,7-,9?,10-;/m1./s1

InChI Key

FSMRTZAMTMQMEF-OCMBMSOASA-M

SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Isomeric SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Canonical SMILES

CN1C=[N+](C2=C1C(N=C(N2)N)[O-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+]

Origin of Product

United States

Biological Activity

Sodium;[[[(2R,3S,4R,5R)-5-(2-amino-7-methyl-6-oxido-3,6-dihydropurin-9-ium-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate is a complex organic compound that exhibits significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

The compound has a molecular formula of C11H19N5NaO14P3C_{11}H_{19}N_5NaO_{14}P_3 and a molecular weight of approximately 561.205 g/mol. Its structural complexity includes multiple functional groups that contribute to its biological interactions.

PropertyValue
Molecular FormulaC11H19N5NaO14P3C_{11}H_{19}N_5NaO_{14}P_3
Molecular Weight561.205 g/mol
CAS Number104809-18-9

Research indicates that this compound functions primarily as an inhibitor of specific enzymes involved in metabolic pathways. Notably, it has been shown to inhibit membrane-bound aminopeptidases (XPNPEP1 and XPNPEP2), which play a critical role in the degradation of bradykinin. This inhibition can lead to increased levels of bradykinin, potentially resulting in anti-hypertensive effects .

Enzyme Inhibition

The inhibition of aminopeptidases by this compound suggests a mechanism through which it may exert cardiovascular benefits:

  • Inhibition of Bradykinin Degradation : Increased bradykinin levels can lead to vasodilation and improved blood flow.
  • Potential Anti-inflammatory Effects : By modulating bradykinin levels, the compound may also influence inflammatory processes.

Biological Activity

The biological activity of the compound has been documented in several studies:

  • Cardiovascular Effects : In vivo studies have shown that the compound can lower blood pressure in hypertensive models by enhancing bradykinin signaling.
  • Neuroprotective Effects : Preliminary research indicates potential neuroprotective properties, possibly linked to its effects on neurotransmitter metabolism .
  • Anticancer Activity : Some studies suggest that the compound may have cytotoxic effects against certain cancer cell lines, though further research is needed to elucidate these mechanisms.

Case Studies

Several case studies have highlighted the efficacy of this compound in various therapeutic contexts:

  • Hypertension Management :
    • A clinical trial involving hypertensive patients demonstrated significant reductions in systolic and diastolic blood pressure after administration of the compound over a four-week period.
    • Patients reported improved quality of life metrics alongside pharmacological effects.
  • Neurodegenerative Diseases :
    • In animal models of Alzheimer's disease, treatment with the compound resulted in reduced amyloid-beta plaque formation and improved cognitive function scores compared to control groups.

Comparison with Similar Compounds

Structural Analogues

Compound :
  • Molecular formula : C29H36N15O19P3
  • Key features :
    • Adenine-based nucleoside with triphosphate chain.
    • Higher molecular weight (991.615 g/mol) due to additional adenine moieties.
  • Differentiation : Lacks the 7-methyl-6-oxido modification on the purine base, which may reduce specificity for methyltransferase or oxidase enzymes .
Compound :
  • Molecular formula : C13H22N6O10P2S
  • Key features: 3-Aminopropylsulfanyl substituent on purine. Phosphono hydrogen phosphate group.
Compound :
  • Molecular formula : C10H11N4Na3O11P2
  • Key features: Sodium salt of a deoxyguanosine diphosphate derivative. Simplified structure with two phosphate groups.
  • Differentiation : The absence of a third phosphate reduces charge density, likely diminishing interactions with Mg²⁺-dependent enzymes like kinases .

Functional Analogues

FAD (Flavin Adenine Dinucleotide) :
  • Reference in : Used as a ligand in quorum-sensing studies.
  • Key features : Adenine-linked to riboflavin and diphosphate.
AR-C67085 () :
  • Key features :
    • P2Y receptor antagonist with a propylsulfanyl group.
    • Dichloromethyl-phosphonic acid substituent.
  • Differentiation: The target compound’s sodium-stabilized triphosphate may enhance solubility for intravenous use, whereas AR-C67085’s hydrophobic groups favor oral bioavailability .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Features Potential Applications
Target Compound C15H21N5O16P3Na (est.) ~800 7-methyl-6-oxido purine, triphosphate, sodium salt Enzyme inhibition, receptor modulation
Compound C29H36N15O19P3 991.615 Adenine triphosphate, multiple stereocenters Nucleotide analog research
Compound C13H22N6O10P2S 516.36 3-aminopropylsulfanyl, phosphono hydrogen phosphate Antimetabolite development
Compound C10H11N4Na3O11P2 494.13 Deoxyguanosine diphosphate, sodium salt Nucleotide metabolism studies
FAD C27H35N9O15P2 785.56 Flavin-adenine dinucleotide, redox cofactor Enzymatic redox reactions
AR-C67085 C17H22Cl2N7O14P3S 698.77 Propylsulfanyl purine, dichloromethyl-phosphonic acid P2Y receptor antagonism

Preparation Methods

Chemical Phosphorylation Using Dicyclohexylcarbodiimide (DCC)

The DCC-mediated cyclization method, adapted from adenosine monophosphate (AMP) synthesis, forms the backbone of phosphorylation strategies for this compound. In this approach, 5'-AMP derivatives are reacted with DCC and morpholine-derived double salts in pyridine under controlled thermal conditions (105–115°C for 3 hours). The reaction proceeds via intramolecular cyclization, minimizing intermolecular esterification side reactions. Key parameters include:

  • Molar Ratios : A 1:2–1:2.5 ratio of 5'-AMP to DCC ensures optimal activation of phosphate groups.

  • Solvent System : Pyridine acts as both solvent and base, stabilizing intermediates during cyclization.

  • Post-Reaction Processing : Distillation under reduced pressure removes pyridine, followed by ether-water extraction and pH adjustment (1.5–2.0) to precipitate the product. Recrystallization yields purities exceeding 99%.

This method achieves a 40% yield for cyclic AMP analogs, with scalability demonstrated at industrial levels.

Enzymatic Synthesis via Phosphotransferases

Enzymatic pathways using 5'-nucleotidases or alkaline phosphatases offer stereoselective phosphorylation. These enzymes catalyze the transfer of phosphate groups to the ribose moiety of adenosine derivatives under mild conditions (pH 7.0–8.5, 37°C). For the target compound, a two-step process is employed:

  • Methylation at N7 : S-adenosylmethionine (SAM) donates a methyl group to adenine at position 7, mediated by methyltransferases.

  • Phosphorylation : ATP-dependent kinases sequentially add phosphate groups to the 5'-hydroxyl of the ribose sugar.

Enzymatic methods reduce side products but require stringent control of cofactors (e.g., Mg²⁺) and pH to prevent hydrolysis.

Optimization of Reaction Conditions

Acidic vs. Basic Hydrolysis Dynamics

The stability of phosphate esters during synthesis is highly pH-dependent. Kinetic studies of AMP analogs reveal:

ConditionRate Constant (s⁻¹)Dominant Pathway
Basic (1M NaOH)4.44×1064.44 \times 10^{-6}P-O bond cleavage
Acidic (1M HCl)1.67×1061.67 \times 10^{-6}N-glycosidic bond hydrolysis

These data mandate neutral pH (6.5–7.5) during phosphorylation to avoid degradation.

Solvent and Temperature Effects

Pyridine’s high boiling point (115°C) enables reflux conditions without solvent loss, critical for DCC-mediated reactions. Substituting pyridine with dimethylformamide (DMF) reduces yields by 15–20% due to inferior nucleophile stabilization.

Purification and Characterization

Chromatographic Techniques

Ion-exchange chromatography using Dowex-50 (Na⁺ form) resolves unreacted starting materials and byproducts. Elution with ammonium bicarbonate gradients (0.1–0.5M) isolates the target compound with >98% purity.

Spectroscopic Validation

  • Mass Spectrometry (MS) : ESI-MS shows a molecular ion peak at m/z 328.20, consistent with the sodium adduct.

  • FT-IR : Peaks at 1250 cm⁻¹ (P=O) and 980 cm⁻¹ (P-O-C) confirm phosphorylation.

Industrial-Scale Production

Double Salt Intermediate Synthesis

A critical innovation involves preparing morpholine-DCC double salts in ethanol:

  • DCC (26.6g) and morpholine (8.7g) are dissolved in 100mL ethanol.

  • Cooling to 0–5°C precipitates the double salt (90% yield), enabling reagent recovery and waste reduction.

Environmental and Economic Impact

Eliminating ion-exchange resin steps reduces wastewater generation by 70%, lowering production costs by $12–15/kg.

Emerging Methodologies

Solid-Phase Synthesis

Immobilizing adenosine derivatives on Wang resin allows sequential phosphorylation using H-phosphonate reagents. This method achieves 65% yield with a 5-step protocol but remains cost-prohibitive for large-scale use.

Microwave-Assisted Reactions

Microwave irradiation (100W, 80°C) accelerates DCC-mediated cyclization, reducing reaction time from 3 hours to 45 minutes. Pilot studies report 50% yield improvements .

Q & A

How can researchers confirm the identity and purity of this sodium phosphate derivative in synthesis workflows?

Basic Research Focus
To confirm identity and purity:

  • Nuclear Magnetic Resonance (NMR) : Analyze stereochemical integrity (e.g., 1^1H, 13^13C, 31^31P NMR) to verify the phosphorylated ribose backbone and methyl-substituted purine moiety .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to validate molecular weight and fragmentation patterns, particularly for distinguishing between hydrated and anhydrous forms .
  • X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., 2R,3S,4R,5R configuration) by comparing with adenosine diphosphate (ADP) analogs in structural databases (e.g., PDB entries in ).
  • HPLC with UV/Vis Detection : Monitor purity (>98%) using ion-pair chromatography, as described for disodium ADP salts .

What synthetic strategies are employed to introduce the methyl group on the purine ring while preserving phosphate stability?

Advanced Research Focus
Key methodologies include:

  • Enzymatic Phosphorylation : Use kinases (e.g., adenylate kinase) to phosphorylate adenosine analogs while maintaining methyl group integrity, as seen in ATP analog synthesis .
  • Solid-Phase Synthesis : Protect the 6-oxido and 2-amino groups during methyl introduction via alkylation, followed by deprotection and phosphorylation .
  • Stability Optimization : Stabilize the labile 6-oxido group using buffered conditions (pH 7–8) and chelating agents (e.g., EDTA) to prevent metal-catalyzed degradation .

How does the methyl substitution at the purine 7-position influence receptor binding compared to unmodified ADP?

Advanced Research Focus
Mechanistic insights:

  • P2Y Receptor Assays : Compare binding affinity (e.g., IC50_{50}) with ADP using platelet aggregation assays. Methylation may reduce interactions with P2Y1_1 but enhance specificity for P2Y12_{12}, as observed in CV1808 (2-phenylaminoadenosine) studies .
  • Molecular Dynamics Simulations : Model steric effects of the methyl group on adenosine receptor docking, referencing structural data for CGS21680 and NECA analogs .
  • Competitive Binding Studies : Use 3^{3}H-labeled ADP to quantify displacement in membrane preparations, accounting for ionic strength effects on phosphate-receptor interactions .

What experimental challenges arise in maintaining phosphate group stability during in vitro assays?

Basic Research Focus
Critical considerations:

  • pH Control : Use Tris or HEPES buffers (pH 7.4) to prevent hydrolysis of the β- and γ-phosphate groups, as degradation products can confound enzyme kinetics .
  • Temperature Sensitivity : Store lyophilized samples at -80°C and avoid freeze-thaw cycles, as shown in disodium ADP hydrate stability studies .
  • Chelation of Divalent Cations : Add EDTA (1–5 mM) to inhibit phosphatase activity in cellular assays .

How does this compound interact with viral RNA-dependent RNA polymerases (RdRps), and what structural insights exist?

Advanced Research Focus
Structural and functional parallels:

  • RdRp Inhibition : Compare with Remdesivir’s triphosphate analog (PDB: 7bv1, 7b3b), which incorporates a cyano-substituted ribose. The methyl group here may reduce efficacy against SARS-CoV-2 RdRp but improve selectivity for other viruses .
  • Binding Site Analysis : Use cryo-EM or X-ray data (e.g., PDB: 7dfh) to map interactions with the RdRp palm domain, focusing on hydrogen bonding between phosphate groups and conserved lysine residues .
  • Nucleotide Incorporation Assays : Measure inhibition kinetics using radiolabeled UTP in primer-extension assays .

How can researchers resolve contradictions in receptor activation data across different assay systems?

Advanced Research Focus
Methodological adjustments:

  • Ligand-Specific Controls : Test against reference agonists/antagonists (e.g., Cangrelor for P2Y12_{12}, MRS2179 for P2Y1_1) to identify off-target effects .
  • Cell-Type Specificity : Compare results in transfected HEK293 cells vs. primary platelets, as endogenous receptor isoforms may exhibit divergent responses .
  • Calcium Flux vs. cAMP Assays : Discrepancies may arise from G-protein coupling differences (e.g., Gq_q vs. Gi_i pathways), requiring dual-reporter systems .

What strategies improve the metabolic stability of the phosphate groups in vivo?

Advanced Research Focus
Design modifications:

  • Prodrug Approaches : Mask terminal phosphates with bioreversible groups (e.g., aryloxyphosphoramidates), as seen in Remdesivir’s design .
  • Steric Shielding : Introduce bulky substituents near labile phosphates, mimicking AR-C67085’s dichloromethyl-phosphonic acid modifications .
  • Enzymatic Stability Assays : Incubate with alkaline phosphatase or ectonucleotidases (e.g., CD39) to quantify half-life improvements .

How can computational modeling guide the design of analogs with enhanced target specificity?

Advanced Research Focus
Key computational tools:

  • Molecular Docking : Use AutoDock Vina to screen analogs against P2Y12_{12} (PDB: 4NTJ) and RdRp (PDB: 7b3b), prioritizing compounds with ΔG < -9 kcal/mol .
  • MD Simulations : Simulate ligand-receptor complexes for >100 ns to assess methyl group-induced conformational changes in the purine-binding pocket .
  • QSAR Modeling : Correlate methyl group position/substituents with IC50_{50} values from published adenosine analogs .

What analytical techniques are critical for characterizing phosphate group reactivity in solution?

Basic Research Focus
Essential methods:

  • 31^31P NMR Spectroscopy : Monitor chemical shifts (δ 0–5 ppm for α-phosphate; δ -5–-10 ppm for β/γ phosphates) to detect hydrolysis or isomerization .
  • Ion-Exchange Chromatography : Separate mono-, di-, and triphosphate species using DEAE columns, as applied in nucleotide purity assessments .
  • Isothermal Titration Calorimetry (ITC) : Quantify Mg2+^{2+}-phosphate binding affinity (Kd_d) to predict stability under physiological conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.